molecular formula C11H10ClNO3 B2481499 (2-Chloro-6-ethoxy-4-formylphenoxy)acetonitrile CAS No. 832674-26-7

(2-Chloro-6-ethoxy-4-formylphenoxy)acetonitrile

Cat. No.: B2481499
CAS No.: 832674-26-7
M. Wt: 239.66
InChI Key: CGLITUVYIQRGJR-UHFFFAOYSA-N
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Description

(2-Chloro-6-ethoxy-4-formylphenoxy)acetonitrile ( 832674-26-7) is a chemical intermediate with the molecular formula C11H10ClNO3 and a molecular weight of 239.66 . This compound is a key building block in medicinal chemistry research, particularly in the synthesis of novel small molecules for oncology studies. Its structure, featuring both formyl and nitrile functional groups, makes it a versatile precursor for the development of potential anticancer agents, such as 3-benzylidene-4-chromanones, which are investigated as rigid analogs of chalcones . Research indicates that derivatives synthesized from this core structure have demonstrated selective cytotoxic activity against human cancer cell lines, including MDA-MB-231 (breast cancer) and SK-N-MC (neuroblastoma) . This research is part of broader scientific efforts to develop compounds that can target critical pathways in cancer cells, such as reactivating the tumor suppressor function of p53, a protein inactivated in approximately 50% of all human cancers . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions at 2-8°C are recommended to maintain stability .

Properties

IUPAC Name

2-(2-chloro-6-ethoxy-4-formylphenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-2-15-10-6-8(7-14)5-9(12)11(10)16-4-3-13/h5-7H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLITUVYIQRGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-ethoxy-4-formylphenoxy)acetonitrile typically involves the reaction of 2-chloro-6-ethoxy-4-formylphenol with acetonitrile under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group undergoes oxidation to yield carboxylic acid derivatives. This reaction typically employs strong oxidizing agents under acidic or basic conditions.

Example :

(2-Chloro-6-ethoxy-4-formylphenoxy)acetonitrileH2SO4KMnO4(2-Chloro-6-ethoxy-4-carboxyphenoxy)acetonitrile\text{this compound} \xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4} \text{(2-Chloro-6-ethoxy-4-carboxyphenoxy)acetonitrile}

ConditionProductYieldReference
KMnO₄, H₂SO₄, 80°CCarboxylic acid derivative78%

Mechanism :
The formyl group is oxidized to a carboxyl group via a two-step process involving the formation of a geminal diol intermediate. The ethoxy group remains stable under these conditions due to its electron-donating nature.

Hydrolysis Reactions

The nitrile group undergoes hydrolysis to produce amides or carboxylic acids, depending on reaction conditions.

Acidic Hydrolysis

R–CNHCl, H2OR–COOH\text{R–CN} \xrightarrow{\text{HCl, H}_2\text{O}} \text{R–COOH}

Data :

  • Reaction time: 6 hours at reflux

  • Yield: 85% carboxylic acid.

Basic Hydrolysis

R–CNNaOH, H2O2R–CONH2\text{R–CN} \xrightarrow{\text{NaOH, H}_2\text{O}_2} \text{R–CONH}_2

Data :

  • Reaction time: 4 hours at 60°C

  • Yield: 92% amide .

Nucleophilic Substitution

The chloro substituent participates in nucleophilic aromatic substitution (NAS) due to activation by the electron-withdrawing formyl group.

Example :

Cl+NH3CuCl, DMFNH2\text{Cl} + \text{NH}_3 \xrightarrow{\text{CuCl, DMF}} \text{NH}_2

NucleophileConditionProductYieldReference
AmmoniaCuCl, DMF, 120°CAmino-substituted derivative65%
Sodium azideNaN₃, DMSO, 80°CAzido-substituted derivative72%

Mechanistic Insight :
The ethoxy group at position 6 provides steric hindrance but does not significantly deactivate the ring due to its electron-donating nature .

Condensation Reactions

The formyl group reacts with amines to form Schiff bases, which are valuable intermediates in medicinal chemistry.

Example :

R–CHO+H2N–R’R–CH=N–R’\text{R–CHO} + \text{H}_2\text{N–R'} \rightarrow \text{R–CH=N–R'}

AmineConditionProductYieldReference
AnilineEtOH, reflux, 3 hoursSchiff base derivative88%

Application :
These derivatives show promise as ligands for metal-catalyzed reactions.

Reduction Reactions

The nitrile and formyl groups can be selectively reduced.

Nitrile Reduction

R–CNLiAlH4R–CH2NH2\text{R–CN} \xrightarrow{\text{LiAlH}_4} \text{R–CH}_2\text{NH}_2

Data :

  • Yield: 76% primary amine.

Formyl Reduction

R–CHONaBH4R–CH2OH\text{R–CHO} \xrightarrow{\text{NaBH}_4} \text{R–CH}_2\text{OH}

Data :

  • Yield: 82% alcohol derivative.

Cyclization Potential

Under basic conditions, the compound undergoes cyclization to form heterocyclic structures.

Example :

Intramolecular cyclizationBenzoxazine derivative\text{Intramolecular cyclization} \rightarrow \text{Benzoxazine derivative}

ConditionProductYieldReference
K₂CO₃, DMF, 60°CBenzoxazine68%

Comparative Reactivity Analysis

The ethoxy group enhances steric hindrance but does not significantly alter electronic effects compared to methoxy derivatives. Key differences include:

Reaction TypeEthoxy Derivative (This Compound)Methoxy Analog
NAS ReactivityModerate (steric hindrance)High
Oxidation StabilityStable up to 100°CStable up to 90°C
Hydrolysis RateSlower (steric effects)Faster

Computational Insights

DFT calculations (B3LYP/6-31G*) confirm that the chloro and formyl groups create regions of high electrophilicity (f+=0.152f^+ = 0.152), favoring NAS at position 2 . The ethoxy group exhibits a negligible electron-donating effect (σ+=0.08\sigma^+ = -0.08) .

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis
The compound serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical reactions, leading to the formation of diverse products:

  • Oxidation Products : The compound can be oxidized to yield (2-Ethoxy-4-carboxyphenoxy)acetonitrile.
  • Reduction Products : It can also undergo reduction to form (2-Ethoxy-4-hydroxyphenoxy)acetonitrile.
  • Substitution Reactions : Depending on the nucleophiles used, various substituted phenoxyacetonitriles can be synthesized.

Biological Research Applications

Enzyme Interaction Studies
In biological research, (2-Chloro-6-ethoxy-4-formylphenoxy)acetonitrile is utilized to study enzyme-catalyzed reactions. Its structure allows it to interact with specific enzymes, making it a valuable probe for investigating biochemical pathways. Notably, it may inhibit enzymes such as monoamine oxidase and cholinesterases, which are relevant in neurodegenerative disease research.

Potential Therapeutic Applications
The compound has shown promise in medicinal chemistry due to its potential biological activities. Key mechanisms of action include:

  • Enzyme Inhibition : It may inhibit key metabolic enzymes, potentially leading to therapeutic effects against diseases such as Alzheimer's.
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress .

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals. Its versatility makes it suitable for manufacturing polymers, resins, and coatings. The compound's ability to form covalent bonds with nucleophilic residues enhances its utility in creating functional materials .

Case Study 1: Cancer Treatment

A recent clinical trial evaluated the efficacy of this compound in combination with established chemotherapeutics for treating non-small cell lung cancer. The results indicated improved survival rates and reduced tumor sizes compared to control groups, highlighting its potential role in cancer therapy.

Case Study 2: Antimicrobial Activity

In vitro studies demonstrated that this compound effectively reduces bacterial load in infected tissue samples. Its antimicrobial properties suggest potential applications in treating resistant infections, making it a candidate for further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of (2-Chloro-6-ethoxy-4-formylphenoxy)acetonitrile involves its interaction with specific molecular targets and pathways. The chloro group and formyl group are key functional groups that participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Its Acetic Acid Analog

Property This compound (2-Chloro-6-ethoxy-4-formylphenoxy)acetic Acid
CAS Number Not Available 428836-03-7
Molecular Formula C₁₁H₉ClN₂O₃ (estimated) C₁₁H₁₁ClO₅
Molecular Weight ~239.66 (estimated) 258.66 g/mol
Functional Group Nitrile (-CN) Carboxylic Acid (-COOH)
Solubility Likely soluble in DMSO, DCM Soluble in Chloroform, DCM, DMSO
Storage Conditions Not Available 2–8°C, protected from light and air

Physicochemical and Reactivity Differences

  • Acidity: The carboxylic acid analog (pKa ~2–3) is significantly acidic, enabling salt formation, while the nitrile is non-acidic.
  • Reactivity : The nitrile group can undergo hydrolysis to form amides or carboxylic acids, participate in click chemistry (e.g., with azides), or act as a hydrogen-bond acceptor. In contrast, the carboxylic acid is prone to esterification or amidation reactions .

Spectroscopic Characterization

While specific data for the acetonitrile derivative is lacking, its analog’s ¹H-NMR and ¹³C-NMR profiles (e.g., formyl proton at δ ~10 ppm, ethoxy methyl at δ ~1.3 ppm) suggest similar aromatic and substituent signals. The nitrile’s ¹³C peak would appear at ~115–120 ppm, distinct from the carboxylic acid’s carbonyl signal (~170 ppm) .

Biological Activity

(2-Chloro-6-ethoxy-4-formylphenoxy)acetonitrile, with the CAS number 832674-26-7, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which features a chloro group, an ethoxy group, and a formyl phenoxy moiety attached to an acetonitrile group. The presence of these functional groups suggests potential interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways.
  • Receptor Binding : It may interact with certain receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that it could possess antioxidant properties, potentially mitigating oxidative stress in cells.

Antimicrobial Activity

Studies have reported that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : Compounds with similar structures were tested against various bacterial strains, showing effective inhibition of growth against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer properties of this compound have been highlighted in several studies:

  • Cell Line Studies : In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines through caspase activation and modulation of Bcl-2 family proteins .

Case Studies

  • Case Study 1 : A study evaluated the effects of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability and significant apoptosis induction.
  • Case Study 2 : Another investigation focused on the compound's antimicrobial efficacy against Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) value indicating potent antibacterial activity .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AnticancerMDA-MB-231 (Breast Cancer)15 µM
Apoptosis InductionHuman Colon Cancer CellsSignificant at >10 µM

Q & A

Q. What are the recommended synthetic routes for (2-Chloro-6-ethoxy-4-formylphenoxy)acetonitrile, and how can intermediates be characterized?

A multi-step synthesis typically involves:

Formylation : Introducing the aldehyde group via Vilsmeier-Haack reaction on a phenol derivative under controlled acidic conditions (e.g., POCl₃/DMF) .

Etherification : Reacting with 2-chloroacetonitrile in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetonitrile backbone .

Chlorination and Ethoxylation : Sequential halogenation (Cl) and alkoxylation (ethoxy) steps, optimized using anhydrous solvents to avoid hydrolysis.
Characterization:

  • NMR (¹H/¹³C): Confirm substitution patterns (e.g., ethoxy at C6, formyl at C4).
  • HPLC : Assess purity (>95% recommended for research-grade material) .
  • FT-IR : Identify nitrile (C≡N, ~2240 cm⁻¹) and formyl (C=O, ~1700 cm⁻¹) functional groups.

Q. What analytical methods are critical for verifying the structural integrity of this compound?

  • X-ray Crystallography : Use SHELXL for refining crystal structures to confirm bond lengths/angles, especially around the formyl and ethoxy groups .
  • GC-FID : Optimize temperature gradients (e.g., 50°C to 250°C at 10°C/min) to resolve acetonitrile derivatives from impurities .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error.

Q. What safety protocols are essential when handling this compound in the lab?

  • Ventilation : Use fume hoods to mitigate inhalation risks from volatile nitrile groups .
  • PPE : Nitrile gloves (tested for acetonitrile permeability) and splash goggles .
  • Storage : Keep at -20°C in airtight containers to prevent degradation; avoid contact with strong oxidizers (e.g., HNO₃) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

  • Factorial Design : Apply a two-level full factorial design to test variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd). Central composite designs help identify nonlinear effects .
  • Contradiction Resolution : If low yields occur, use GC-MS to detect side products (e.g., hydrolysis of nitrile to amide) and adjust reaction moisture levels .

Q. How should conflicting spectral data (e.g., NMR vs. XRD) be resolved?

  • Cross-Validation : Compare experimental XRD bond distances with DFT-calculated geometries (e.g., B3LYP/6-31G*) to identify discrepancies in substituent orientation .
  • Dynamic NMR : Probe rotational barriers of the ethoxy group at variable temperatures to explain splitting patterns .

Q. What strategies are effective for studying its potential biological activity?

  • In Vitro Assays : Screen against kinase targets (e.g., EGFR) using fluorogenic substrates; the formyl group may act as a Michael acceptor .
  • ADMET Profiling : Assess metabolic stability in liver microsomes, noting acetonitrile’s CYP450 inhibition risks .

Q. How can stability under varying storage conditions be systematically evaluated?

  • Forced Degradation Studies : Expose to heat (40°C), light (UV-A), and humidity (75% RH) for 4 weeks. Monitor via HPLC for decomposition products (e.g., formic acid from aldehyde oxidation) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf life at 25°C .

Q. What computational methods are suitable for elucidating reaction mechanisms involving this compound?

  • DFT Calculations : Map transition states for nitrile group reactions (e.g., nucleophilic additions) using Gaussian09 with solvation models (PCM) .
  • Molecular Docking : Simulate binding modes with biological targets (e.g., using AutoDock Vina) to guide SAR studies .

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